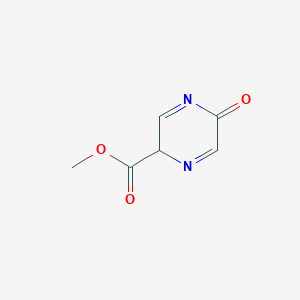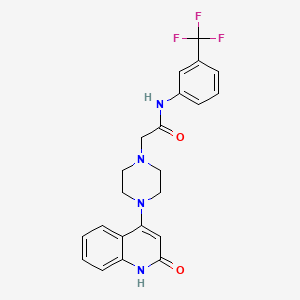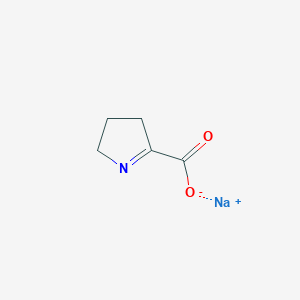
Pyrroline-5-carboxylate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroline-5-carboxylate (sodium) is a derivative of pyrroline-5-carboxylate, an intermediate in the biosynthesis and degradation of proline and arginine. This compound plays a crucial role in various metabolic pathways and is involved in the regulation of cellular functions. Pyrroline-5-carboxylate (sodium) is particularly significant in the context of proline metabolism, where it serves as a precursor to proline, an amino acid essential for protein synthesis and cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroline-5-carboxylate (sodium) can be synthesized through the enzymatic conversion of glutamate to pyrroline-5-carboxylate via the action of pyrroline-5-carboxylate synthetase. This enzyme catalyzes the phosphorylation of glutamate and the reduction of γ-glutamylphosphate to glutamate-5-semialdehyde, which spontaneously cyclizes to form pyrroline-5-carboxylate .
Industrial Production Methods: Industrial production of pyrroline-5-carboxylate (sodium) typically involves the fermentation of microorganisms engineered to overexpress pyrroline-5-carboxylate synthetase. This biotechnological approach ensures high yields and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrroline-5-carboxylate (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion to proline via pyrroline-5-carboxylate reductase.
Reduction: Formation of glutamate-5-semialdehyde.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: NAD(P)H as a reducing agent.
Reduction: Enzymatic conditions with pyrroline-5-carboxylate reductase.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Proline: Via enzymatic reduction.
Glutamate-5-semialdehyde: Via hydrolysis.
Substituted derivatives: Depending on the nucleophile used.
Scientific Research Applications
Pyrroline-5-carboxylate (sodium) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of proline and other amino acids.
Biology: Studied for its role in proline metabolism and its impact on cellular stress responses.
Industry: Utilized in the production of proline-rich peptides and proteins for various industrial applications.
Mechanism of Action
Pyrroline-5-carboxylate (sodium) exerts its effects primarily through its role in proline metabolism. It is converted to proline by pyrroline-5-carboxylate reductase, which uses NAD(P)H as a cofactor. Proline, in turn, plays a critical role in maintaining cellular redox balance, protein synthesis, and stress responses. The regulation of proline levels by pyrroline-5-carboxylate (sodium) impacts various cellular pathways, including those involved in cell growth, apoptosis, and oxidative stress .
Comparison with Similar Compounds
Glutamate-5-semialdehyde: An intermediate in the same metabolic pathway.
Proline: The final product of pyrroline-5-carboxylate reduction.
Ornithine: Another precursor in proline biosynthesis.
Uniqueness: Pyrroline-5-carboxylate (sodium) is unique due to its dual role as both a precursor and an intermediate in proline metabolism. Its ability to undergo various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both basic and applied research .
Properties
Molecular Formula |
C5H6NNaO2 |
|---|---|
Molecular Weight |
135.10 g/mol |
IUPAC Name |
sodium;3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C5H7NO2.Na/c7-5(8)4-2-1-3-6-4;/h1-3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QKIMVEBDSSQQKE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=NC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
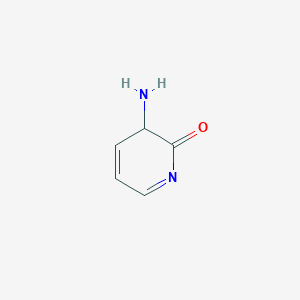

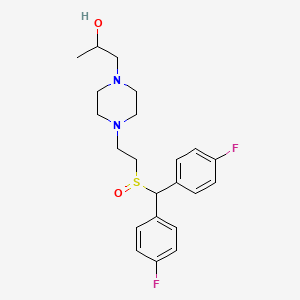
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
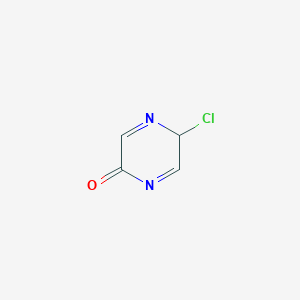
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
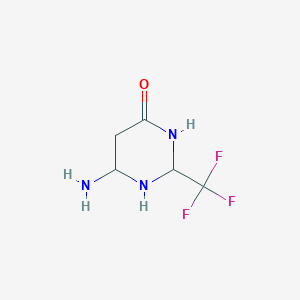
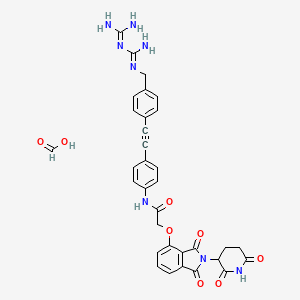
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
